molecular formula C12H13NO B6230333 8-(propan-2-yl)quinolin-4-ol CAS No. 63136-18-5

8-(propan-2-yl)quinolin-4-ol

Cat. No.: B6230333
CAS No.: 63136-18-5
M. Wt: 187.2
InChI Key:
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Description

8-(propan-2-yl)quinolin-4-ol is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a quinoline core with a hydroxyl group at the 4-position and an isopropyl group at the 8-position, making it a unique structure with potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(propan-2-yl)quinolin-4-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzyl alcohol with acetone in the presence of a catalyst can lead to the formation of the desired quinoline derivative. The reaction typically requires heating and may involve the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

8-(propan-2-yl)quinolin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 4-position can be oxidized to form a quinone derivative.

    Reduction: The compound can be reduced to form a dihydroquinoline derivative.

    Substitution: The isopropyl group at the 8-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

8-(propan-2-yl)quinolin-4-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and antimalarial activities.

    Medicine: Investigated for its potential use in treating diseases such as tuberculosis and cancer.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-(propan-2-yl)quinolin-4-ol involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or interfere with the replication of microbial DNA. The hydroxyl group at the 4-position and the isopropyl group at the 8-position play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    8-hydroxyquinoline: Similar structure but lacks the isopropyl group at the 8-position.

    4-hydroxyquinoline: Similar structure but lacks the isopropyl group at the 8-position.

    8-(methyl)quinolin-4-ol: Similar structure but has a methyl group instead of an isopropyl group at the 8-position.

Uniqueness

8-(propan-2-yl)quinolin-4-ol is unique due to the presence of the isopropyl group at the 8-position, which can influence its chemical reactivity and biological activity. This structural feature may enhance its pharmacological properties compared to other quinoline derivatives.

Properties

CAS No.

63136-18-5

Molecular Formula

C12H13NO

Molecular Weight

187.2

Purity

95

Origin of Product

United States

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